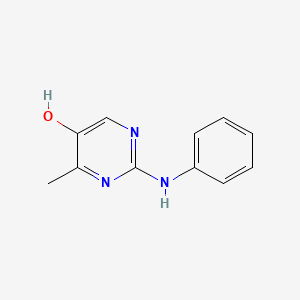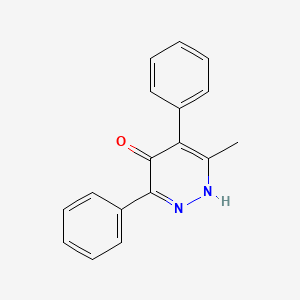![molecular formula C21H14N6O B12918265 2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one CAS No. 97228-93-8](/img/structure/B12918265.png)
2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrene moiety attached to the purine ring system, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Pyrene Moiety: The pyrene group is introduced via a nucleophilic substitution reaction, where a pyrene derivative reacts with the purine intermediate under controlled conditions.
Final Amination:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Aplicaciones Científicas De Investigación
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a probe in studying reaction mechanisms.
Biology: It is utilized in biochemical assays to study enzyme interactions and nucleic acid binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one involves its interaction with molecular targets such as DNA and enzymes. The pyrene moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. Additionally, the compound can bind to enzyme active sites, altering their activity and affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-(pyren-1-ylamino)-1H-purin-8(7H)-one: Similar structure but with different substitution pattern.
8-Amino-2-(pyren-1-ylamino)-1H-purin-6(7H)-one: Another isomer with the amino group at a different position.
2,6-Diamino-8-(pyren-1-ylamino)-1H-purin-7-one: Contains an additional amino group.
Uniqueness
2-Amino-8-(pyren-1-ylamino)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the pyrene moiety enhances its ability to interact with nucleic acids and proteins, making it a valuable tool in various research applications.
Propiedades
Número CAS |
97228-93-8 |
|---|---|
Fórmula molecular |
C21H14N6O |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-amino-8-(pyren-1-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C21H14N6O/c22-20-25-18-17(19(28)27-20)24-21(26-18)23-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H5,22,23,24,25,26,27,28) |
Clave InChI |
FOLHWFUOQIHNLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)NC5=NC6=C(N5)C(=O)NC(=N6)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



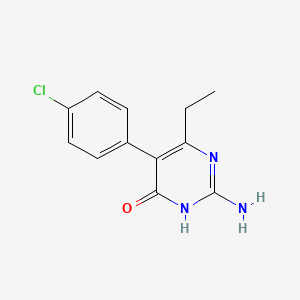
![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
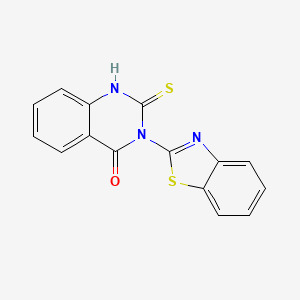
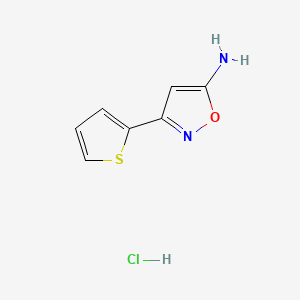
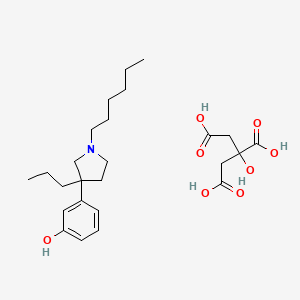
![2,3-Dihydroimidazo[2,1-a]phthalazin-6(5H)-one](/img/structure/B12918221.png)


![7,8-Dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-amine](/img/structure/B12918236.png)

